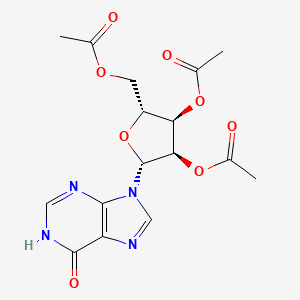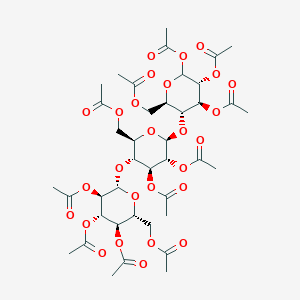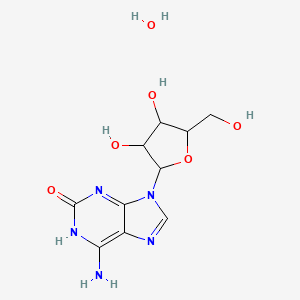
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O5 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .
Mode of Action
EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .
Biochemical Pathways
The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .
Pharmacokinetics
It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .
Result of Action
The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Properties
CAS No. |
35978-97-3 |
|---|---|
Molecular Formula |
C12H24N2O5 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
6-amino-N-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7-,9+,10+,11-,12-/m0/s1 |
InChI Key |
OCYKRQKYASNHPN-AJTCFPGGSA-N |
SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)NC(=O)CCCCCN)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Synonyms |
6-Amino-N-(6-deoxy-β-L-galactopyranosyl Hexanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


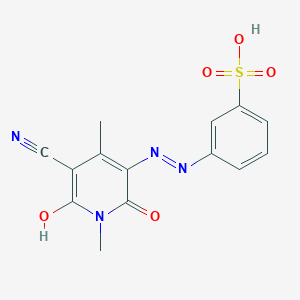
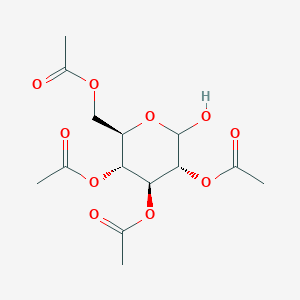

![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)
